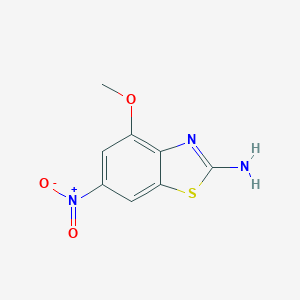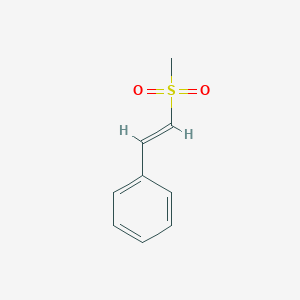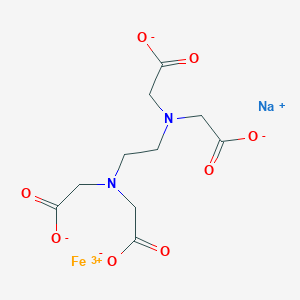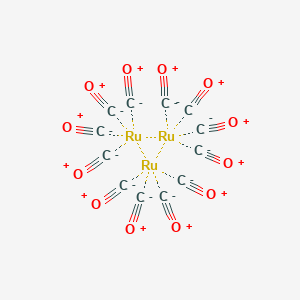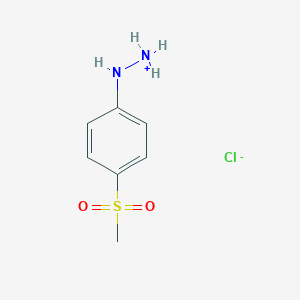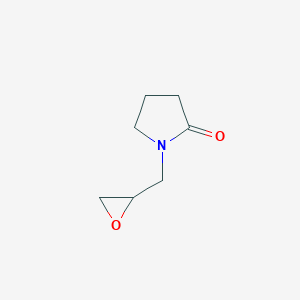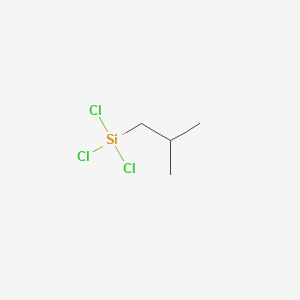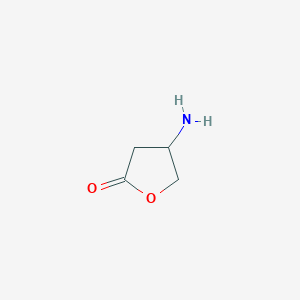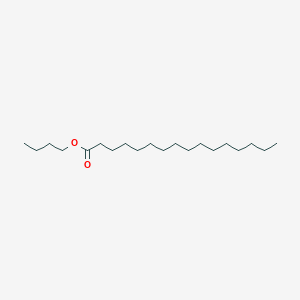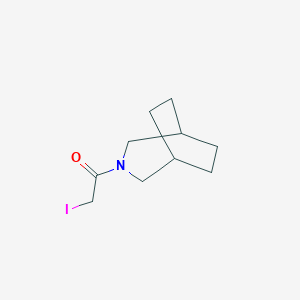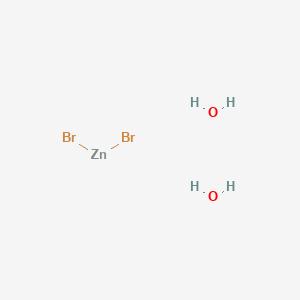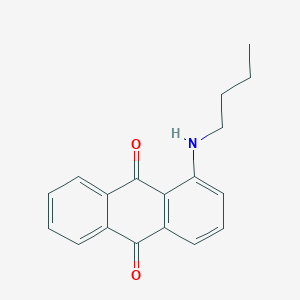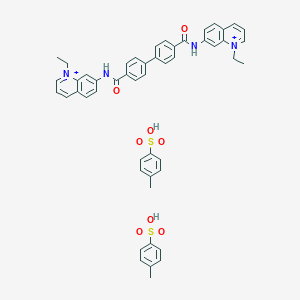
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction may lead to changes in the structure and function of these molecules, which can result in various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, indicating its potential use as an antimicrobial and antifungal agent. Furthermore, the compound has been found to have antioxidant properties, which can help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also fluorescent, making it a useful probe for the detection of metal ions in biological samples. However, the compound has some limitations, such as its potential toxicity and the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the compound's antimicrobial and antifungal properties can be further explored for the development of new antimicrobial agents. Finally, the compound's mechanism of action can be studied in more detail to better understand its physiological effects.
Conclusion:
In conclusion, Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been studied for its fluorescent properties, potential use as a photosensitizer in cancer treatment, antimicrobial and antifungal properties, and antioxidant properties. While the compound has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is synthesized through a series of chemical reactions. The synthesis method involves the reaction of quinoline with 4,4'-biphenylylenebis(carbonylimino) and 1-ethyl-p-toluenesulfonic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure to obtain the final product.
Aplicaciones Científicas De Investigación
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has been extensively studied in scientific research due to its potential applications in various fields. The compound has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological samples. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, the compound has been studied for its antimicrobial and antifungal properties.
Propiedades
Número CAS |
18355-51-6 |
|---|---|
Nombre del producto |
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate |
Fórmula molecular |
C50H48N4O8S2+2 |
Peso molecular |
897.1 g/mol |
Nombre IUPAC |
N-(1-ethylquinolin-1-ium-7-yl)-4-[4-[(1-ethylquinolin-1-ium-7-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C36H30N4O2.2C7H8O3S/c1-3-39-21-5-7-27-17-19-31(23-33(27)39)37-35(41)29-13-9-25(10-14-29)26-11-15-30(16-12-26)36(42)38-32-20-18-28-8-6-22-40(4-2)34(28)24-32;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-24H,3-4H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
Clave InChI |
FMFMFXBMGQXJOX-UHFFFAOYSA-P |
SMILES |
CC[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6CC)C=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CC[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6CC)C=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Otros números CAS |
18355-51-6 |
Sinónimos |
7,7'-(4,4'-Biphenylylenebis(carbonylimino))bis(1-ethylquinolinium) di-p-toluenesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



